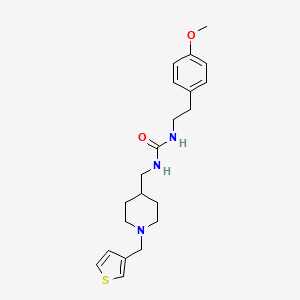

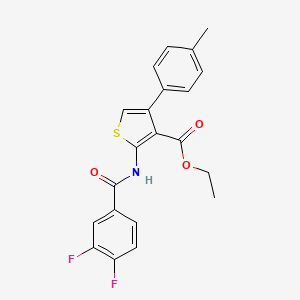

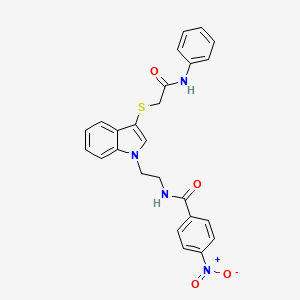

1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methoxyphenethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is also known as MPPI and has been found to have a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Directed Lithiation and Chemical Synthesis

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate has shown that these compounds can be doubly lithiated on the nitrogen and ortho to the directing metalating group, leading to high yields of substituted products. This process demonstrates the utility of such urea derivatives in synthetic chemistry for the creation of various chemical entities, highlighting their potential in the synthesis of complex organic molecules (Smith et al., 2013).

Crystal Structure Analysis

The crystal structure of metobromuron, a phenylurea herbicide, provides insights into the molecular arrangement and interactions of urea derivatives. Understanding the crystal structure aids in the design and development of new compounds with improved efficacy and specificity for their intended applications (Kang et al., 2015).

Green Chemistry and Enzymatic Reactions

The enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, a greener substitute for THF, showcases the application of urea derivatives in promoting environmentally friendly chemical reactions. This approach not only provides a sustainable alternative to traditional solvents but also highlights the role of these compounds in facilitating biocatalyzed processes (Simeó et al., 2009).

Anticancer Research

The synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have demonstrated significant antiproliferative effects on various cancer cell lines. These findings suggest the potential of urea derivatives in the development of new anticancer agents, particularly as BRAF inhibitors for further research (Feng et al., 2020).

Corrosion Inhibition

The investigation of urea-derived Mannich bases on a mild steel surface in HCl has revealed their effectiveness as corrosion inhibitors. This application is crucial in the field of materials science, where preventing corrosion can significantly extend the life and maintain the integrity of metal structures (Jeeva et al., 2015).

Propriétés

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2S/c1-26-20-4-2-17(3-5-20)6-10-22-21(25)23-14-18-7-11-24(12-8-18)15-19-9-13-27-16-19/h2-5,9,13,16,18H,6-8,10-12,14-15H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSDELZFDAWMCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/no-structure.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2767739.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide](/img/structure/B2767745.png)

![2-(2-Fluorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2767750.png)